molecular formula C21H14N2O4 B13769779 Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 58473-42-0

Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-

Cat. No.: B13769779
CAS No.: 58473-42-0
M. Wt: 358.3 g/mol
InChI Key: HWSFYZXHGYNGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is an anthraquinone derivative featuring a benzoic acid moiety linked via an amino group to the 1-position of a 9,10-dioxoanthracene core.

Properties

CAS No.

58473-42-0

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

3-[(4-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid

InChI

InChI=1S/C21H14N2O4/c22-15-8-9-16(23-12-5-3-4-11(10-12)21(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,23H,22H2,(H,26,27)

InChI Key

HWSFYZXHGYNGMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=CC(=C4)C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation via Condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic Acid and 3-Aminobenzoic Acid or Its Ester

  • Step 1: The starting anthraquinone derivative, 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, is reacted with 3-aminobenzoic acid or ethyl 3-aminobenzoate.

  • Step 2: The reaction is performed in the presence of sodium bicarbonate to maintain basic conditions, which promote nucleophilic substitution.

  • Step 3: Cuprous chloride is used as a catalyst to enhance the coupling efficiency.

  • Step 4: The product formed is then subjected to acid or base treatment to convert it into the corresponding sodium salt, improving water solubility and stability.

  • Solvent System: Ethanol and sulfuric acid are sometimes employed to facilitate esterification or salt formation.

This method yields compounds such as 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-(sodiosulfo)anthracen-1-yl]amino]benzoic acid ethyl ester, a close analog of the target compound.

Bromine Acid Condensation with Aminobenzoic Acid Derivatives

  • Another approach involves the condensation of bromine-substituted anthraquinone acids with amino-substituted benzoic acids bearing sulfonate or sulfooxyethylsulfonyl groups.

  • For example, bromine acid reacts with 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid to form sulfonated anthracenyl amino benzoic acid derivatives.

  • This method is useful for synthesizing sulfonated analogs with enhanced water solubility and dyeing properties.

Reaction Conditions and Parameters

Parameter Typical Conditions
Temperature Moderate heating (often reflux in ethanol or aqueous medium)
Solvent Ethanol, water, or mixed solvents
Catalyst Cuprous chloride (CuCl)
pH Slightly basic (sodium bicarbonate)
Reaction Time Several hours, depending on scale and substrate
Post-Reaction Treatment Acid/base workup to form sodium salts or esters

Analytical and Purification Methods

  • The synthesized compounds are commonly purified by preparative reverse phase high-performance liquid chromatography (RP-HPLC).

  • Mobile phases typically consist of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

  • Smaller particle size columns (3 µm) enable fast ultra-performance liquid chromatography (UPLC) applications.

  • These chromatographic methods are scalable and allow isolation of impurities, making them suitable for pharmacokinetic studies and quality control.

Data Table: Summary of Preparation Routes and Key Features

Preparation Route Starting Materials Catalysts/Conditions Product Form Notes
Condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 3-aminobenzoic acid or ester 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, 3-aminobenzoic acid or ethyl 3-aminobenzoate Sodium bicarbonate, CuCl, ethanol, sulfuric acid Sodium salt or ester derivatives Widely used for anthracenyl amino benzoic acid derivatives; enables sulfonation
Bromine acid condensation with 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid Bromine acid, 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzoic acid Acidic conditions Sulfonated benzoic acid derivatives Produces bright blue dyes with textile applications

Research Discoveries and Notes

  • The condensation reactions are typical of anthraquinone dye synthesis, where aromatic amines are coupled to anthraquinone sulfonic acids to yield highly colored compounds with applications in dyeing and analytical chemistry.

  • The presence of sulfonate groups enhances water solubility, which is critical for dye applications and biological compatibility.

  • Chromatographic methods developed for these compounds are robust and versatile, supporting both analytical and preparative scale separations.

  • The ability to modify the benzoic acid moiety and the anthracenyl substituent allows tuning of the compound’s properties for specific uses.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Scientific Research Applications

Structural Characteristics

The compound features an anthracene moiety with amino and carboxylic acid functional groups, contributing to its chemical reactivity and potential applications in drug development and dye chemistry.

Pharmaceutical Applications

Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- has been investigated for its potential use in drug formulations due to its unique structural properties.

Case Study: Anticancer Activity

Research indicates that derivatives of anthracene compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- showed cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species that induce apoptosis in cancer cells .

Analytical Chemistry

Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

HPLC Methodology

The compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water with phosphoric acid. For mass spectrometry applications, formic acid is preferred over phosphoric acid to enhance sensitivity .

Parameter Value
Mobile PhaseAcetonitrile/Water
Column TypeReverse-phase
Particle Size3 µm
ApplicationPharmacokinetics

Dye Chemistry

The compound is also explored for its potential as a dye intermediate due to its chromophoric properties.

Case Study: Dye Fastness Properties

In dye applications, benzoic acid derivatives demonstrate good light fastness and resistance to washing processes. A comparative study on the fastness properties revealed:

Fastness Test ISO Standard Rating AATCC Standard Rating
Light Fastness66-7
Soaping2-32-3
Perspiration Fastness2-32-3

These properties indicate that the compound could be suitable for textiles requiring durable coloration .

Mechanism of Action

The mechanism of action of Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also interacts with various enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Benzamide, N-(4-Amino-9,10-Dihydro-9,10-Dioxo-1-Anthracenyl) (CAS 81-46-9)
  • Structure : Replaces the benzoic acid group with a benzamide (C21H14N2O3, MW 342.35) .
  • Key Differences: The benzamide group lacks the carboxylic acid functionality, reducing acidity and hydrogen-bonding capacity. InChIKey: PXNNPGGYHAWDJW-UHFFFAOYSA-N . Applications: Likely used in dye intermediates or polymer stabilizers, similar to anthraquinone-based amides.
Acid Blue 47 (CAS 4403-89-8)
  • Structure : Incorporates a sulfonate group (C22H17N2NaO5S, MW 444.44) .
  • Key Differences: Sulfonation enhances water solubility, making it suitable for textile dyes. The methyl group at the 3-position of the anthraquinone core alters absorption spectra compared to the target compound.
Benzamide,N-[4-[(3-Chlorophenyl)Amino]-9,10-Dihydro-9,10-Dioxo-1-Anthracenyl] (CAS 43095-98-3)
  • Structure : Features a 3-chlorophenyl substituent (C27H17ClN2O3, MW 452.89) .
  • The chloro-substituent may enhance bioactivity, as seen in antimicrobial anthraquinones.

Physicochemical Properties

Compound Molecular Weight Solubility Key Functional Groups Reference
Target Compound ~356.3* Moderate (organic) Benzoic acid, amino N/A
Benzamide (CAS 81-46-9) 342.35 Low (organic) Benzamide, amino
Acid Blue 47 (CAS 4403-89-8) 444.44 High (aqueous) Sulfonate, methyl, amino
Sodium Salt (CAS 68214-62-0) 542.58 5.58 g/L (water) Sulfonate, ethoxy, cyclohexyl

*Estimated based on structural similarity.

  • Solubility Trends: Sulfonated derivatives (e.g., Acid Blue 47) exhibit superior aqueous solubility, whereas non-sulfonated analogs like the target compound are more soluble in organic solvents .
  • Electronic Properties: Amino groups at the 1-position of anthraquinone enhance electron delocalization, critical for UV-Vis absorption in dyes. Chloro or methoxy substituents (e.g., CAS 43095-98-3) redshift absorption spectra .

Biological Activity

Benzoic acid derivatives, particularly those containing anthracene moieties, have garnered attention in recent years for their diverse biological activities. The compound Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- (CAS No. 58473-42-0) is notable for its potential applications in medicinal chemistry. This article aims to summarize the biological activity of this compound, including its synthesis, structural characteristics, and various bioactivities.

Chemical Structure and Properties

The molecular formula of Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- is C21H14N2O4C_{21}H_{14}N_{2}O_{4}, with a molecular weight of 358.35 g/mol. The structure features an anthracene core linked to a benzoic acid unit through an amino group. This unique structure contributes to its biological properties.

PropertyValue
CAS Registry Number58473-42-0
Molecular FormulaC21H14N2O4
Molecular Weight358.35 g/mol

Synthesis

The synthesis of this compound typically involves the reaction between anthracene derivatives and benzoic acid or its derivatives. For instance, the reaction of 4-amino-9,10-dihydro-9,10-dioxoanthracene with benzoic acid leads to the formation of the target compound through a condensation reaction followed by purification processes such as recrystallization or chromatography .

Antimicrobial Activity

Studies have shown that compounds with anthracene structures exhibit significant antimicrobial properties. For example, derivatives of anthracene have been tested against various bacterial strains and exhibited potent activity due to their ability to disrupt bacterial membranes or inhibit essential metabolic pathways .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. Research indicates that anthracene derivatives can induce apoptosis in cancer cells via mechanisms such as oxidative stress and DNA damage . In particular, compounds similar to Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- have shown cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) in laboratory settings.

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. The presence of hydroxyl groups in the structure allows it to scavenge free radicals effectively. This property can potentially protect cells from oxidative stress-related damage .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that anthracene-based compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 5 to 25 µg/mL .
  • Cytotoxicity Against Cancer Cells : Another study reported that Benzoic acid derivatives showed up to 70% inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations of 50 µM after 48 hours of treatment .
  • Oxidative Stress Protection : Research highlighted in Free Radical Biology and Medicine indicated that these compounds could reduce reactive oxygen species (ROS) levels in human fibroblast cells by up to 50% when treated with concentrations of 25 µM for 24 hours .

Q & A

Q. Table 1: Reaction Conditions for Anthraquinone Derivatives

Amine TypeSolventTemperatureYield RangeReference
Aliphatic diaminesPyridineRT60-85%
Aromatic aminesDMF80°C45-70%

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1^1H NMR (anthraquinone protons at δ 8.2–8.6 ppm) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Spectroscopy :
    • 1^1H/13^13C NMR : Identify aromatic protons (δ 6.8–8.6 ppm) and amine/amide signals (δ 2.5–5.0 ppm). Anthraquinone carbonyls appear at ~180 ppm in 13^13C NMR .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C22_{22}H17_{17}N3_3O4_4: calc. 411.12, observed 411.10) .
  • Chromatography :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time varies with substituents (e.g., 12–18 min for anthraquinone derivatives) .

Validation : Cross-reference with synthesized standards and published spectra of structurally related dyes (e.g., Acid Blue 47 ).

Advanced: How do electron-withdrawing substituents (e.g., sulfonic acid groups) modulate photophysical properties?

Answer:
Sulfonic acid groups enhance water solubility and redshift absorption/emission spectra due to extended conjugation. For example:

  • Acid Blue 47 : λmax_{max} = 620 nm (in water), attributed to the sulfonate-anthraquinone π-system .
  • Unsubstituted analogues : λmax_{max} = 580–590 nm (in DMSO) .

Q. Table 2: Substituent Effects on Absorption Maxima

SubstituentSolventλmax_{max} (nm)Reference
-SO3_3Na (Acid Blue 47)Water620
-NH2_2 (Unsubstituted)DMSO585

Methodological Note : Use UV-Vis spectroscopy in controlled pH (e.g., pH 7.4 buffer) to minimize protonation effects .

Advanced: How can conflicting solubility data in literature be resolved experimentally?

Answer:
Discrepancies often arise from pH, temperature, or counterion variations. For example:

  • Reported solubility : 21.5 g/L at 20°C for a sodium sulfonate derivative .
  • Strategies :
    • Standardize pH : Use buffers (e.g., phosphate, pH 7.0).
    • Temperature control : Conduct solubility tests at 25°C ± 0.5°C.
    • Counterion exchange : Compare Na+^+ vs. K+^+ salts (e.g., potassium salts may reduce solubility by 15–20%) .

Validation : Repeat measurements using gravimetric analysis after saturation and filtration .

Advanced: What mechanisms explain the antitumor activity of anthraquinone-amino derivatives in leukemia models?

Answer:
In vitro studies on L1210 leukemia cells suggest two primary mechanisms:

DNA intercalation : Planar anthraquinone cores insert between DNA base pairs, disrupting replication .

Topoisomerase II inhibition : Amino substituents stabilize enzyme-DNA cleavage complexes, inducing apoptosis .

Q. Table 3: Antitumor Activity of Selected Analogues

CompoundIC50_{50} (L1210, μM)Resistance ProfileReference
Mitoxantrone (control)0.12MDR-resistant
Unsymmetrical derivative 10a0.45Cross-resistance with doxorubicin

Methodological Note : Evaluate cross-resistance using MDR cell lines (e.g., LOVO/DOXO) via MTT assays .

Basic: How to assess environmental persistence in laboratory wastewater?

Answer:

  • OECD 301F test : Measure biodegradability over 28 days; anthraquinone dyes typically show <20% degradation due to aromatic stability .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC; sulfonated derivatives degrade faster than non-sulfonated ones .

Mitigation : Use activated carbon filtration or advanced oxidation processes (AOPs) for wastewater treatment .

Advanced: What strategies improve thermal stability for high-temperature applications?

Answer:

  • Steric hindrance : Introduce bulky substituents (e.g., methyl groups at the 3-position) to reduce molecular mobility .
  • Salt formation : Potassium salts exhibit higher decomposition temperatures (~250°C) vs. sodium salts (~220°C) .

Validation : Thermogravimetric analysis (TGA) under nitrogen atmosphere (10°C/min ramp) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.